Cdk9/10/gsk3|A-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

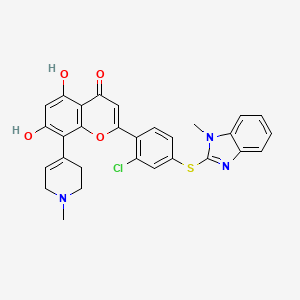

Molecular Formula |

C29H24ClN3O4S |

|---|---|

Molecular Weight |

546.0 g/mol |

IUPAC Name |

2-[2-chloro-4-(1-methylbenzimidazol-2-yl)sulfanylphenyl]-5,7-dihydroxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)chromen-4-one |

InChI |

InChI=1S/C29H24ClN3O4S/c1-32-11-9-16(10-12-32)26-22(34)14-23(35)27-24(36)15-25(37-28(26)27)18-8-7-17(13-19(18)30)38-29-31-20-5-3-4-6-21(20)33(29)2/h3-9,13-15,34-35H,10-12H2,1-2H3 |

InChI Key |

BTDCUFCJAWQJCI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=CC1)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)SC5=NC6=CC=CC=C6N5C)Cl)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on CDK9, CDK10, and GSK3

This guide provides a comprehensive overview of Cyclin-Dependent Kinase 9 (CDK9), Cyclin-Dependent Kinase 10 (CDK10), and Glycogen Synthase Kinase 3 (GSK3) for researchers, scientists, and drug development professionals. It covers their core functions, involvement in signaling pathways, roles in disease, and potential as therapeutic targets. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Biology and Signaling Pathways

Cyclin-Dependent Kinase 9 (CDK9)

CDK9 is a serine/threonine kinase that plays a pivotal role in the regulation of transcription by RNA Polymerase II (Pol II).[1][2] It is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, where it associates with a cyclin partner, most commonly Cyclin T1 or Cyclin T2.[3] The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of RNA Pol II, as well as negative elongation factors such as DSIF and NELF.[3][4] This action releases Pol II from promoter-proximal pausing, a critical step for productive transcript elongation.[3][4] The activity of CDK9 is regulated by phosphorylation of its T-loop, a process influenced by signaling pathways such as the Ca2+/calmodulin-dependent kinase 1D (CaMK1D) pathway.[5] Dysregulation of CDK9 activity has been implicated in various cancers and other diseases due to its role in the continuous production of short-lived gene products that are essential for cell survival.[1]

Cyclin-Dependent Kinase 10 (CDK10)

CDK10, also known as PISSLRE, is a member of the CDK family that is involved in cell cycle regulation, proliferation, and transcription.[6][7] Its function has been described as context-dependent, acting as both a tumor suppressor and an oncogene in different types of cancer.[7] For instance, it has been identified as a potential tumor suppressor in hepatocellular carcinoma and gastric cancer, while it may promote tumorigenesis in colorectal cancer.[7] CDK10 is known to regulate the G2/M phase of the cell cycle.[6][8] In partnership with its activating cyclin, Cyclin M, CDK10 can phosphorylate and promote the degradation of the ETS2 oncoprotein.[9] It also plays a role in repressing ciliogenesis and maintaining the architecture of the actin network.[9]

Glycogen Synthase Kinase 3 (GSK3)

GSK3 is a ubiquitously expressed serine/threonine kinase that acts as a key regulator in a multitude of cellular processes, including glycogen metabolism, cell development, gene transcription, and apoptosis.[10] It is a central node in several major signaling pathways, such as the Wnt/β-catenin and PI3K/Akt pathways.[11][12] In the absence of Wnt signaling, GSK3 phosphorylates β-catenin, targeting it for proteasomal degradation.[13] Upon Wnt activation, GSK3 is inhibited, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression. In the PI3K/Akt pathway, Akt phosphorylates and inactivates GSK3, which can mediate some of the anti-apoptotic effects of Akt.[10] Due to its involvement in a wide array of signaling cascades, aberrant GSK3 activity is linked to various pathologies, including neurodegenerative diseases like Alzheimer's, cancer, and metabolic disorders.[10][12]

Kinase Inhibitors and Quantitative Data

The development of small molecule inhibitors targeting these kinases is an active area of research, particularly in oncology and neurodegenerative diseases.

CDK9 Inhibitors

A number of potent and selective CDK9 inhibitors have been developed and are in various stages of preclinical and clinical investigation.[1] These inhibitors are typically ATP-competitive and aim to block the kinase activity of CDK9, thereby preventing transcriptional elongation of key survival genes in cancer cells.

| Inhibitor | Target(s) | IC50/Ki | Clinical Phase |

| NVP-2 | CDK9/CycT | IC50: 0.514 nM | Preclinical |

| JSH-150 | CDK9 | IC50: 1 nM | Preclinical |

| Enitociclib (BAY 1251152) | PTEFb/CDK9 | IC50: 3 nM | Phase I |

| AZD4573 | CDK9 | IC50: <0.004 µM | Phase I/II |

| MC180295 | CDK9-Cyclin T1 | IC50: 5 nM | Preclinical |

| KB-0742 | CDK9/cyclin T1 | IC50: 6 nM | Phase I |

| Atuveciclib (BAY-1143572) | PTEFb/CDK9, GSK3α/β | CDK9 IC50: 13 nM; GSK3α IC50: 45 nM; GSK3β IC50: 87 nM | Phase I |

| Flavopiridol (Alvocidib) | CDK1, 2, 4, 6, 9 | IC50: 20-100 nM | Phase I/II |

| Dinaciclib (SCH727965) | CDK1, 2, 5, 9 | CDK9 IC50: 4 nM | Phase III |

| Fadraciclib (CYC065) | CDK2/9 | CDK9 IC50: 26 nM | Phase I/II |

| Riviciclib (P276-00) | CDK1, 4, 9 | CDK9 IC50: 20 nM | Phase II/III |

Data sourced from Selleckchem.com and other publicly available databases.[14][15][16]

CDK10 Inhibitors

The development of specific small molecule inhibitors for CDK10 has been challenging due to the lack of a high-throughput screening assay until recently.[7] However, some existing CDK inhibitors have been shown to have activity against CDK10.

| Inhibitor | Target(s) | IC50/Ki | Clinical Phase |

| Flavopiridol | CDK1, 2, 4, 6, 9, 10 | Less potent against CDK10 than other CDKs | Phase I/II |

| Dinaciclib | CDK1, 2, 5, 9, 10 | IC50: 298 nM | Phase III |

| SNS-032 | CDK2, 7, 9, 10 | IC50: 916 nM | Phase I |

| NVP-2 | CDK9, 10 | IC50: 1041 nM | Preclinical |

IC50 values against CDK10/CycQ.[17]

GSK3 Inhibitors

GSK3 inhibitors are being investigated for a wide range of therapeutic applications, including neurodegenerative diseases, cancer, and bipolar disorder.[18] Several GSK3 inhibitors have entered clinical trials.[19][20]

| Inhibitor | Target(s) | Mechanism of Action | Clinical Phase | Therapeutic Area |

| Tideglusib | GSK3 | Non-ATP competitive | Phase II | Neurodegenerative diseases |

| LY2090314 | GSK3 | ATP-competitive | Phase I/II | Oncology |

| 9-ING-41 | GSK3 | ATP-competitive | Phase I/II | Oncology |

Information on clinical trials is subject to change.[19][20][21][22]

Experimental Protocols and Methodologies

In Vitro Kinase Assays

A common method to determine the potency of kinase inhibitors is through in vitro kinase assays. These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Example Protocol for CDK9 Kinase Assay (Adapta™ Universal Kinase Assay):

-

Reagent Preparation:

-

Prepare a dilution series of the test inhibitor in 100% DMSO. Further dilute in the appropriate kinase buffer.

-

Prepare a solution of CDK9/cyclin T1 enzyme in kinase reaction buffer at 4x the final desired concentration.

-

Prepare a solution of substrate (e.g., Cdk7/9tide) and ATP in kinase reaction buffer at 2x the final concentration.

-

-

Kinase Reaction:

-

Add 2.5 µL of the diluted inhibitor to the wells of a 384-well plate.

-

Add 2.5 µL of the 4x kinase solution to each well.

-

Initiate the reaction by adding 5 µL of the 2x substrate and ATP solution.

-

Incubate the plate for 60 minutes at room temperature.[23]

-

-

ADP Detection:

-

Terminate the reaction by adding 5 µL of a detection solution containing EDTA, a europium-labeled anti-ADP antibody, and an Alexa Fluor™ 647 labeled ADP tracer.

-

Incubate for 60 minutes at room temperature to allow for equilibration.[23]

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

The amount of ADP produced is inversely proportional to the TR-FRET signal.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[23]

-

Cellular Activity Assays

To assess the effect of inhibitors in a more biologically relevant context, cellular assays are employed. These assays measure the downstream consequences of kinase inhibition within intact cells.

Example Protocol for a GSK3 Cellular Assay (β-catenin Accumulation):

-

Cell Culture and Treatment:

-

Plate cells (e.g., CHOK1) in a 96-well plate and allow them to adhere.

-

Treat the cells with a dilution series of the GSK3 inhibitor for a specified period.[24]

-

-

Cell Lysis and Immunostaining:

-

Lyse the cells and fix them.

-

Permeabilize the cells to allow for antibody entry.

-

Incubate with a primary antibody specific for β-catenin.

-

Wash and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).[24]

-

-

Signal Detection and Analysis:

-

Add a chemiluminescent substrate and measure the light output using a luminometer.

-

The amount of light produced is proportional to the level of β-catenin accumulation, which in turn reflects the degree of GSK3 inhibition.

-

Determine the EC50 value of the inhibitor by plotting the luminescent signal against the inhibitor concentration.[24]

-

Conclusion

CDK9, CDK10, and GSK3 are crucial kinases involved in a diverse range of fundamental cellular processes. Their dysregulation is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention. This guide has provided a technical overview of their biological roles, the current landscape of their inhibitors with relevant quantitative data, and the methodologies used to study their activity. The continued development of potent and selective inhibitors for these kinases, coupled with a deeper understanding of their complex signaling networks, holds significant promise for the future of medicine.

References

- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cdk9 T-loop phosphorylation is regulated by the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent kinase 10 - Wikipedia [en.wikipedia.org]

- 7. Frontiers | CDK10 in Gastrointestinal Cancers: Dual Roles as a Tumor Suppressor and Oncogene [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. oncotarget.com [oncotarget.com]

- 10. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. abmole.com [abmole.com]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. researchandmarkets.com [researchandmarkets.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. mdpi.com [mdpi.com]

- 24. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A-IN-1 Inhibitor Discovery and Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acidic nucleoplasmic DNA-binding protein 1 (And-1), also known as WDHD1, has emerged as a promising therapeutic target in oncology. Overexpressed in a wide range of cancers, And-1 plays a critical role in DNA replication and repair, processes essential for rapid tumor growth and survival.[1][2] The discovery of potent and specific inhibitors of And-1 represents a significant advancement in the development of novel anti-cancer therapies. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of key And-1 inhibitors, with a focus on Bazedoxifene Acetate (BZA) and the novel compound (E)-5-(3,4-dichlorostyryl)benzo[c][3][4]oxaborol-1(3H)-ol, referred to herein as CH3.

Discovery of And-1 Inhibitors

The identification of And-1 inhibitors was achieved through a high-throughput screening (HTS) campaign utilizing a luciferase reporter assay. This assay was designed to identify small molecules that induce the degradation of And-1.[1] A library of pharmacologically active compounds (LOPAC) was initially screened, leading to the identification of several hit compounds. Further screening of a collection of resveratrol derivatives and analogs pinpointed BZA and CH3 as potent inhibitors of And-1 expression.

Quantitative Data

The inhibitory activities of BZA and CH3 against And-1 and their effects on various cancer cell lines have been quantified, as summarized in the tables below.

Table 1: Inhibitory Concentration (IC50) of And-1 Inhibitors

| Compound | Target/Cell Line | IC50 Value | Reference |

| CH3 | And-1 expression in IGROV1 cells | 2.08 µM | [3] |

| Bazedoxifene Acetate (BZA) | And-1 expression in IGROV1 cells | 0.32 µM | [3] |

| Bazedoxifene Acetate (BZA) | Estrogen receptor-alpha (ERα) binding | 26 nM | [5] |

| Bazedoxifene Acetate (BZA) | 17β-estradiol-induced proliferation of MCF-7 cells | 0.19 nM | [5] |

| Bazedoxifene Acetate (BZA) | SiHa cervical cancer cells | 3.79 µM | [6] |

| Bazedoxifene Acetate (BZA) | HeLa cervical cancer cells | 4.827 µM | [6] |

| Bazedoxifene Acetate (BZA) | CaSki cervical cancer cells | 4.018 µM | [6] |

Mechanism of Action

Both BZA and CH3 exert their inhibitory effect by inducing the degradation of the And-1 protein. This is achieved through the ubiquitin-proteasome pathway. The detailed mechanism of action for CH3 has been elucidated: it directly binds to the WD40 domain of And-1, which disrupts the polymerization of And-1.[1][2] This depolymerization promotes the interaction between And-1 and the E3 ubiquitin ligase Cullin 4B (CUL4B), leading to the ubiquitination and subsequent degradation of And-1 by the proteasome.[1][3] This targeted degradation of And-1 ultimately inhibits DNA replication and repair processes in cancer cells, leading to cell growth suppression and sensitization to other cancer therapies like platinum drugs.[1][3]

Signaling Pathway

Caption: Mechanism of CH3-induced And-1 degradation.

Synthesis of And-1 Inhibitors

Bazedoxifene Acetate (BZA)

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) and its synthesis is well-established in the pharmaceutical industry. An improved synthesis method has been reported, providing an efficient route to this compound.[7]

(E)-5-(3,4-dichlorostyryl)benzo[c][[3][4]oxaborol-1(3H)-ol (CH3)

While the initial discovery paper did not provide a detailed synthesis of CH3, a 2024 study on novel derivatives of CH3 outlines a synthetic strategy that can be adapted for its preparation.[8] The general approach for synthesizing similar benzo[d]oxazol-2(3H)-one derivatives involves a molecular hybrid strategy.[9] A plausible synthetic route for CH3 would likely involve the reaction of a boronic acid precursor with a suitable styryl component.

Experimental Protocols

And-1 Luciferase Reporter Assay

This assay is designed to quantify the protein levels of And-1 in a high-throughput format.

Protocol:

-

Cell Plating: Seed HEK293T cells stably expressing an And-1-luciferase fusion protein (And-1-Luc) in 1536-well plates at a density of 2000 cells/5 µL/well.

-

Compound Addition: After a 5-hour incubation at 37°C, add 23 nL of test compounds to the assay plates.

-

Incubation: Incubate the plates at 37°C for 48 hours.

-

Lysis and Luminescence Reading: Add 5 µL of ONE-Glo luciferase reagent and incubate for 30 minutes at room temperature. Measure the luminescence intensity using a plate reader.[1]

Experimental Workflow: And-1 Luciferase Reporter Assay

Caption: Workflow for the And-1 luciferase reporter assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.

Protocol:

-

Cell Treatment: Treat cells with the test compound (e.g., CH3 or BZA) or a vehicle control (DMSO) for a specified time (e.g., 8 hours). To prevent protein degradation, cells can be co-treated with a proteasome inhibitor like MG132 (10 µM).

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.

-

Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for the target protein (And-1). Increased thermal stability of the target protein in the presence of the compound indicates direct binding.[1]

Experimental Workflow: Cellular Thermal Shift Assay

Caption: Workflow for the Cellular Thermal Shift Assay.

Conclusion

The discovery of And-1 inhibitors like Bazedoxifene Acetate and CH3 represents a promising new frontier in cancer therapy. Their unique mechanism of action, which involves inducing the degradation of a key DNA replication and repair protein, offers a novel strategy to combat a wide range of malignancies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this exciting area of oncology. Continued investigation into the synthesis of more potent and selective And-1 inhibitors, along with comprehensive preclinical and clinical evaluation, will be crucial in translating these findings into effective treatments for patients. into effective treatments for patients.

References

- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Discovery and characterization of potent And‐1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 5. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. Luciferase assay [bio-protocol.org]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Pathways Modulated by ALK2/ACVR1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activin A receptor type 1 (ACVR1), also known as activin receptor-like kinase 2 (ALK2), is a serine/threonine kinase receptor that plays a crucial role in various physiological processes, including bone and muscle development, as well as iron homeostasis.[1][2] Dysregulation of ALK2 signaling, often due to gain-of-function mutations, is implicated in several diseases, most notably fibrodysplasia ossificans progressiva (FOP) and certain cancers like diffuse intrinsic pontine glioma (DIPG).[2][3] Consequently, the development of selective ALK2 inhibitors has become a significant area of therapeutic research. This guide provides an in-depth overview of the biological pathways modulated by ALK2 inhibitors, quantitative data on their activity, and detailed experimental protocols for their characterization. While "A-IN-1" is used here as a representative designation, the information pertains to the class of ALK2/ACVR1 inhibitors.

Core Signaling Pathway: BMP/SMAD Cascade

The primary signaling pathway regulated by ALK2 is the Bone Morphogenetic Protein (BMP) pathway, which culminates in the activation of SMAD transcription factors.[4]

Mechanism of Activation:

-

Ligand Binding: BMPs or activins bind to a type II receptor, which then recruits and phosphorylates a type I receptor, such as ALK2.[4]

-

ALK2 Activation: This phosphorylation event activates the kinase domain of ALK2.

-

SMAD Phosphorylation: Activated ALK2 phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1 and SMAD5.[4]

-

SMAD Complex Formation: Phosphorylated SMAD1/5 forms a complex with the common mediator SMAD (co-SMAD), SMAD4.

-

Nuclear Translocation and Gene Regulation: The SMAD complex translocates to the nucleus, where it binds to DNA and regulates the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.[4]

Mutations in ALK2 can lead to its constitutive activation or abnormal response to ligands like activin A, resulting in excessive downstream signaling.[1][3] ALK2 inhibitors act by binding to the ATP-binding pocket of the ALK2 kinase domain, thereby preventing the phosphorylation of downstream SMAD proteins.[2]

References

A-IN-1: An In-Depth Technical Guide to Key Inhibitor Targets in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of targeted therapies in oncology has led to the identification of numerous molecular vulnerabilities within cancer cells. This technical guide focuses on a select group of critical protein targets—Checkpoint Kinase 1 (Chk1), Anoctamin 1 (ANO1), the c-Myc/Max transcription factor complex, and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase. While a specific small molecule designated "A-IN-1" remains to be definitively characterized in publicly available literature, this document serves as a comprehensive resource on these key anti-cancer targets and the classes of inhibitors being developed to modulate their activity. Understanding the roles of these proteins in cancer cell proliferation, survival, and signaling is paramount for the advancement of novel therapeutic strategies.

Core Targets and Their Roles in Oncogenesis

Cancer progression is often driven by the dysregulation of signaling pathways that control cell growth, division, and apoptosis. The following sections delve into the specifics of four key protein targets and their significance in various cancer cell lines.

Checkpoint Kinase 1 (Chk1)

Chk1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response pathway.[1][2] It is a crucial component of the G2/M cell cycle checkpoint, which prevents cells with damaged DNA from entering mitosis, thereby allowing time for DNA repair.[1][2] Many cancer cells have a defective G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them heavily reliant on the G2/M checkpoint for survival, especially when treated with DNA-damaging chemotherapeutic agents.[1] Therefore, inhibiting Chk1 can lead to the abrogation of this checkpoint, forcing cancer cells with damaged DNA into premature mitosis and subsequent cell death, a concept known as synthetic lethality.[3]

Anoctamin 1 (ANO1)

Anoctamin 1, also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel.[4] Overexpression of ANO1 has been observed in a variety of cancers, including prostate, breast, and head and neck squamous cell carcinoma.[4][5] Its role in cancer is multifaceted, contributing to cell proliferation, migration, and invasion.[4][6] ANO1 is known to modulate several key cancer-associated signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[4] Inhibition of ANO1 has been shown to induce apoptosis and reduce the metastatic potential of cancer cells, making it an attractive therapeutic target.[6][7]

c-Myc/Max Complex

The c-Myc oncoprotein is a transcription factor that is deregulated in a vast number of human cancers.[8][9] It forms a heterodimer with its partner protein, Max, to bind to DNA and regulate the expression of a wide array of genes involved in cell growth, proliferation, metabolism, and apoptosis.[8] The dimerization of c-Myc with Max is essential for its transcriptional activity and oncogenic function.[10] Consequently, disrupting the c-Myc/Max interaction presents a compelling strategy for inhibiting c-Myc-driven tumorigenesis.[11][12] Small molecules that inhibit this protein-protein interaction are being actively investigated as potential cancer therapeutics.[11]

PIM1 Kinase

PIM1 is a constitutively active serine/threonine kinase that is frequently overexpressed in various solid and hematological malignancies.[13][14] It is a key regulator of cell survival, proliferation, and resistance to apoptosis.[15] PIM1 phosphorylates a number of downstream substrates, including proteins involved in cell cycle progression and apoptosis, thereby promoting cancer cell survival.[13] Elevated PIM1 expression is often associated with poor prognosis and resistance to conventional cancer therapies.[13] Therefore, inhibitors of PIM1 kinase activity hold significant promise as anti-cancer agents, both as monotherapies and in combination with other treatments.[16]

Quantitative Data on Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative inhibitors of the discussed targets across various cancer cell lines. This data provides a quantitative measure of their potency.

Table 1: IC50 Values of Representative ANO1 Inhibitors

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| cis-Resveratrol | PC-3 (Prostate) | 10.6 | [6] |

| trans-Resveratrol | PC-3 (Prostate) | 102 | [6] |

| Hemin | PC-3 (Prostate) | 0.45 | [7] |

| CaCCinh-A01 | Various | < 1 | [17] |

| T16Ainh-A01 | Prostate and Colon | < 1 | [17] |

Table 2: IC50 Values of Representative PIM1 Inhibitors

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| TCS PIM-1 1 | Not specified | 50 | [18] |

| Hispidulin | HepG2 (Liver) | 2710 | [18] |

| Quinoxaline-2-carboxylic acid derivative | Not specified | 74 | [16] |

Table 3: IC50 Values of a Representative c-Myc/Max Inhibitor

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| MYCMI-6 | MYC-dependent tumor cells | as low as 0.5 | [11] |

Note: IC50 values for Chk1 inhibitors are often presented in the context of sensitization to DNA-damaging agents and can vary significantly based on the combination agent and cell line. Therefore, a separate table for Chk1 inhibitor monotherapy IC50s is not provided due to the context-dependent nature of their activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of inhibitors against their respective targets.

In Vitro Kinase Assay (for Chk1 and PIM1)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

-

Purified recombinant Chk1 or PIM1 kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate), including radiolabeled [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test inhibitor compound at various concentrations

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer.

-

Add the test inhibitor at a range of concentrations to the reaction mixture. A DMSO control should be included.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a specified period (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT or Real-Time Cell Analysis)

This assay determines the effect of an inhibitor on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test inhibitor compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or access to a real-time cell analysis (RTCA) system.

-

Solubilization buffer (for MTT assay)

-

Microplate reader (for MTT assay)

Procedure (MTT Assay):

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).[19]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[19]

Chemical Proteomics for Target Identification

Chemical proteomics is a powerful approach to identify the direct protein targets of a small molecule inhibitor within a complex biological system.[20][21][22][23][24]

General Workflow:

-

Probe Design and Synthesis: A chemical probe is synthesized by modifying the inhibitor to include a reactive group (for covalent binding) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[20]

-

In Situ Labeling: The probe is incubated with live cancer cells or cell lysates to allow it to bind to its protein targets.[22]

-

Target Enrichment: The probe-bound proteins are enriched from the complex mixture using the reporter tag (e.g., streptavidin beads for biotin-tagged probes).

-

Protein Identification: The enriched proteins are identified using mass spectrometry-based proteomics.

-

Target Validation: The identified potential targets are then validated using orthogonal methods, such as western blotting, enzymatic assays, or genetic approaches (e.g., siRNA knockdown).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by the inhibitors discussed in this guide.

Caption: Chk1 signaling in response to DNA damage and its inhibition.

Caption: ANO1-mediated signaling promoting cancer cell proliferation.

Caption: c-Myc/Max dimerization and its role in gene transcription.

Caption: PIM1 signaling pathway promoting cell survival and proliferation.

Conclusion

The targeting of Chk1, ANO1, the c-Myc/Max complex, and PIM1 kinase represents a collection of highly promising strategies in the ongoing development of novel cancer therapeutics. While the identity of a specific "A-IN-1" inhibitor remains to be elucidated, the principles of targeting these key nodes in cancer cell signaling pathways are well-established. This technical guide provides a foundational understanding of these targets, the methods used to assess their inhibitors, and the signaling contexts in which they operate. Continued research into the development of potent and selective inhibitors for these targets will undoubtedly contribute to the expansion of the precision oncology arsenal.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]

- 5. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Converging Roles of CDK9 and GSK3 in Orchestrating Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-Dependent Kinase 9 (CDK9) and Glycogen Synthase Kinase 3 (GSK3) are two ubiquitously expressed serine/threonine kinases that play pivotal, yet distinct, roles in the intricate process of transcriptional regulation. While CDK9, as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), is a core component of the RNA Polymerase II (Pol II) machinery, GSK3 acts as a critical signaling node, integrating extracellular signals to modulate the activity of a vast array of transcription factors. This technical guide provides an in-depth exploration of the functions of CDK9 and GSK3 in transcription, detailing their mechanisms of action, key substrates, and the consequences of their inhibition. We present quantitative data on their enzymatic activity and impact on gene expression, alongside detailed protocols for essential experimental procedures. Furthermore, we visualize the complex signaling networks they inhabit through detailed diagrams, offering a comprehensive resource for researchers and drug development professionals targeting these crucial kinases.

Introduction

The precise control of gene expression is fundamental to cellular function, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Transcriptional regulation is a multi-layered process, with key checkpoints at initiation, elongation, and termination. Within this complex regulatory landscape, protein kinases have emerged as master regulators, fine-tuning the activity of the transcriptional machinery and its associated factors.

This guide focuses on two such kinases: CDK9 and GSK3. CDK9 is a central player in the transition from abortive to productive transcription elongation[1]. As the kinase component of P-TEFb, it phosphorylates key negative elongation factors and the C-terminal domain (CTD) of RNA Polymerase II, thereby releasing it from promoter-proximal pausing[1][2][3]. In contrast, Glycogen Synthase Kinase 3, existing as two isoforms GSK3α and GSK3β, is a constitutively active kinase involved in a multitude of cellular signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways[4][5][6]. A significant portion of GSK3's vast repertoire of over 100 known substrates consists of transcription factors, making it a critical modulator of gene expression programs in response to external stimuli[4].

Understanding the intricate roles of CDK9 and GSK3 in transcriptional regulation is not only crucial for deciphering the fundamental mechanisms of gene expression but also holds immense therapeutic potential. The aberrant activity of both kinases has been implicated in various pathologies, making them attractive targets for drug development[7][8][9]. This guide aims to provide a comprehensive technical overview of the functions of CDK9 and GSK3 in transcription, equipping researchers with the knowledge and tools necessary to investigate these critical regulatory hubs.

The Role of CDK9 in Transcriptional Elongation

CDK9, in partnership with its regulatory cyclin subunits (T1, T2a, T2b, or K), forms the P-TEFb complex, an essential factor for productive transcription elongation by RNA Polymerase II[1][2].

Mechanism of Action: Overcoming Promoter-Proximal Pausing

Shortly after transcription initiation, RNA Polymerase II often pauses at a checkpoint approximately 20-60 nucleotides downstream of the transcription start site. This pausing is mediated by the Negative Elongation Factor (NELF) and the DRB-Sensitivity Inducing Factor (DSIF)[10]. P-TEFb is recruited to this paused complex, where CDK9's kinase activity is crucial for the transition into productive elongation. CDK9 phosphorylates the SPT5 subunit of DSIF and one or more subunits of NELF. This phosphorylation event causes NELF to dissociate from the elongation complex and converts DSIF into a positive elongation factor[11][12][13].

Simultaneously, CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II, primarily on Serine 2 (Ser2) residues of the heptapeptide repeats (YSPTSPS)[12][14][15]. This Ser2 phosphorylation is a hallmark of elongating Pol II and serves as a docking site for various factors involved in RNA processing and chromatin modification.

Key Substrates of CDK9 in Transcription

The primary and most well-characterized substrates of CDK9 in the context of transcription are:

-

RNA Polymerase II CTD (Ser2): The phosphorylation of Ser2 is a critical step for productive elongation[12][14][15].

-

DSIF (SPT5 subunit): Phosphorylation of SPT5 converts DSIF from a negative to a positive elongation factor[11][12][13].

-

NELF: Phosphorylation of NELF leads to its dissociation from the Pol II complex, releasing the pause[11][12][13].

Quantitative phosphoproteomic studies have identified a broader range of potential CDK9 substrates, including numerous transcription and splicing-associated factors, highlighting its role in coordinating transcription with RNA processing[4][16][17].

The Role of GSK3 in Modulating Transcription Factor Activity

GSK3 is a unique kinase that is typically active in resting cells and is regulated through inhibition by upstream signaling pathways[5][6]. This mode of regulation positions GSK3 as a critical switch that can rapidly modulate cellular processes, including gene expression, in response to extracellular cues.

Regulation of GSK3 Activity

Two major pathways regulate GSK3 activity:

-

The PI3K/Akt Pathway: Growth factor signaling activates PI3K, leading to the activation of Akt. Akt then phosphorylates GSK3β on Serine 9 and GSK3α on Serine 21, which inhibits their kinase activity[6][18].

-

The Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt signaling disrupts this complex, leading to the stabilization and nuclear accumulation of β-catenin, where it acts as a transcriptional co-activator with TCF/LEF transcription factors[6].

GSK3's Impact on Transcription Factors

GSK3 influences transcription by directly phosphorylating a large number of transcription factors. This phosphorylation can have diverse effects, including:

-

Inhibition of Activity: GSK3-mediated phosphorylation can lead to the nuclear exclusion, degradation, or reduced DNA binding of transcription factors such as CREB, NF-κB, and c-Jun[6][19][18].

-

Activation of Activity: In some contexts, GSK3 phosphorylation can enhance the activity of transcription factors.

The largest known class of GSK3 substrates are transcription factors, providing a direct mechanism for GSK3 to broadly influence gene expression programs[4].

Quantitative Data on CDK9 and GSK3 in Transcriptional Regulation

The following tables summarize key quantitative data related to the inhibition of CDK9 and GSK3 and their effects on transcriptional processes.

Table 1: IC50 Values of Selected CDK9 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay Conditions | Reference |

| Flavopiridol (Alvocidib) | CDK9, other CDKs | 3-100 | Varies (e.g., in vitro kinase assay) | [20][21] |

| Dinaciclib | CDK9, CDK2, CDK5, CDK1 | <10 | Varies (e.g., in vitro kinase assay) | [20] |

| NVP-2 | CDK9 | < 0.514 | In vitro kinase assay | [14] |

| MC180295 | CDK9 | 5 | In vitro kinase assay | [22] |

| KB-0742 | CDK9 | 6 | 10 µM ATP condition | [14][23] |

| AZD4573 | CDK9 | - | - | [24][25] |

| FIT-039 | CDK9/cyclin T1 | 5800 | In vitro kinase assay | [14] |

Table 2: Effects of CDK9 Inhibition on Gene Expression

| Treatment | Cell Line | Time Point | Number of Downregulated Genes | Number of Upregulated Genes | Reference |

| HH1 (CDK9 inhibitor) | HH1 (cancer cell line) | 2 hours | 1242 | 404 | [5] |

| HH1 (CDK9 inhibitor) | HH1 (cancer cell line) | 4 days | 278 | 2981 | [5] |

Table 3: IC50 Values of Selected GSK3 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay Conditions | Reference |

| AR-A014418 | GSK3 | 104 | In vitro kinase assay | [26] |

| SB216763 | GSK3 | 34-100 | In vitro kinase assay | [26] |

| CHIR99021 | GSK3 | 6.7 (GSK3β), 10 (GSK3α) | In vitro kinase assay | [27] |

| Tideglusib | GSK3 | 60 | In vitro kinase assay | [25] |

| LY2090314 | GSK3α/β | 1.5/0.9 | In vitro kinase assay | [25] |

| COB-187 | GSK3α/β | 22/11 | In vitro kinase assay | [25][28] |

Table 4: Quantitative Proteomics/Phosphoproteomics Data

| Kinase | Experiment | Key Findings | Reference |

| CDK9 | Quantitative phosphoproteomics in Raji B-cells | Identified 120 potential cellular substrates, with 50.5% involved in transcription or mRNA splicing. | [4] |

| CDK9 | Quantitative proteomics of the CDK9 interactome | Identified 535 CDK9-interacting proteins, with changes upon JQ1 (BET inhibitor) treatment. | [2] |

| GSK3 | SILAC-based quantitative phosphoproteomics in mouse ESCs | Identified numerous potential GSK3 substrates, many involved in splicing. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the roles of CDK9 and GSK3 in transcriptional regulation.

In Vitro Kinase Assay for CDK9

Objective: To measure the kinase activity of purified CDK9/cyclin T1 and to determine the IC50 of an inhibitor.

Materials:

-

Recombinant active CDK9/cyclin T1 enzyme

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Substrate peptide (e.g., a synthetic peptide derived from the Pol II CTD)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

-

Test inhibitor compound

-

Phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter (for radioactive assays) or appropriate detection system for non-radioactive assays (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, substrate peptide, and any necessary cofactors.

-

Prepare Inhibitor Dilutions: Serially dilute the test inhibitor in the kinase reaction buffer or DMSO.

-

Set up Reactions: In a 96-well plate, add the kinase reaction mix to each well. Then, add the diluted inhibitor or vehicle control (DMSO).

-

Initiate Reaction: Add the CDK9/cyclin T1 enzyme to each well to start the reaction.

-

Add ATP: Add ATP (containing a tracer amount of [γ-³²P]ATP if using the radioactive method) to each well to initiate phosphorylation.

-

Incubate: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction and Detect Phosphorylation:

-

Radioactive Method: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to stop the kinase reaction and detect the amount of ADP produced, which is proportional to the kinase activity.

-

-

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percentage of activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Kinase Assay for GSK3

Objective: To measure the kinase activity of purified GSK3β and assess the effect of inhibitors.

Materials:

-

Recombinant active GSK3β enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

Primed substrate peptide (e.g., a pre-phosphorylated peptide like phospho-GS-2)

-

ATP (as in the CDK9 assay)

-

Test inhibitor compound

-

Detection reagents as described for the CDK9 assay.

Procedure:

The procedure is analogous to the CDK9 kinase assay, with the key difference being the use of a "primed" substrate that has been pre-phosphorylated by another kinase.

-

Follow steps 1-3 from the CDK9 kinase assay protocol, using the GSK3 kinase buffer and the primed substrate peptide.

-

Initiate Reaction: Add the GSK3β enzyme to each well.

-

Add ATP: Add ATP to start the phosphorylation reaction.

-

Incubate: Incubate at 30°C for a defined period.

-

Stop and Detect: Stop the reaction and detect the level of phosphorylation using either a radioactive or non-radioactive method as described for CDK9.

-

Data Analysis: Calculate IC50 values as described for the CDK9 assay.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

Objective: To identify the genomic regions where CDK9 or a GSK3-regulated transcription factor is bound.

Materials:

-

Cells of interest

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers (e.g., RIPA buffer)

-

Sonicator or micrococcal nuclease (for chromatin shearing)

-

Specific antibody against the protein of interest (e.g., anti-CDK9 or anti-transcription factor)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight. Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent the binding sites of the protein of interest.

Luciferase Reporter Assay for Transcription Factor Activity

Objective: To measure the transcriptional activity of a specific transcription factor that is a substrate of GSK3.

Materials:

-

Mammalian cell line

-

Luciferase reporter plasmid containing tandem repeats of the transcription factor's binding site upstream of a minimal promoter and the firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).

-

Transfection reagent

-

Cell culture medium

-

GSK3 inhibitor or expression vector for a constitutively active or dominant-negative GSK3 mutant.

-

Dual-luciferase reporter assay system

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Transfection: Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with the GSK3 inhibitor or vehicle control, or transfect with GSK3 expression vectors.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity in the treated samples relative to the control samples.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.

CDK9-Mediated Transcriptional Elongation Pathway

Caption: CDK9, as part of P-TEFb, phosphorylates Pol II, DSIF, and NELF to release paused Pol II into productive elongation.

GSK3 Regulation and its Impact on a Generic Transcription Factor

Caption: Upstream signals like Growth Factors and Wnt inhibit GSK3, leading to the activation of target transcription factors.

Experimental Workflow for ChIP-seq

Caption: A streamlined workflow for performing a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment.

Experimental Workflow for a Luciferase Reporter Assay

References

- 1. Phosphoproteomics reveals that glycogen synthase kinase-3 phosphorylates multiple splicing factors and is associated with alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analog-sensitive cell line identifies cellular substrates of CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. worldwide.promega.com [worldwide.promega.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. promega.es [promega.es]

- 10. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. encodeproject.org [encodeproject.org]

- 14. tandfonline.com [tandfonline.com]

- 15. biocat.com [biocat.com]

- 16. researchgate.net [researchgate.net]

- 17. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Identification of Transcription Factor Regulators using Medium-Throughput Screening of Arrayed Libraries and a Dual-Luciferase-Based Reporter [app.jove.com]

- 20. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]

- 25. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 26. Inhibition of glycogen synthase kinase-3 activity leads to epigenetic silencing of nuclear factor κB target genes and induction of apoptosis in chronic lymphocytic leukemia B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of AKT Inhibition on Cell Cycle Progression: A Technical Guide

An In-depth Examination of the Core Mechanisms and Experimental Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction

The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a pivotal node in signaling pathways that govern cellular proliferation, survival, and metabolism. Its dysregulation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is one of the most frequently overactivated signaling cascades in cancer, contributing to uncontrolled cell growth and resistance to therapy.[1]

This guide focuses on the effects of inhibiting AKT on cell cycle progression. While the user specified "A-IN-1 inhibitor," this term is ambiguous in scientific literature. However, a prominent and well-characterized class of compounds are AKT inhibitors. This document will proceed under the assumption that "A-IN-1" refers to an inhibitor of AKT, with "AKT-IN-1" being a representative, albeit not exclusively discussed, example. We will delve into the molecular mechanisms by which AKT governs the cell cycle and how its inhibition can lead to cell cycle arrest, providing a basis for its anti-cancer properties.

The Role of AKT in Cell Cycle Regulation

AKT influences the cell cycle at multiple checkpoints, primarily by phosphorylating and thereby regulating the activity of key cell cycle proteins. Its overall effect is to promote progression through the G1/S and G2/M transitions.[2][3]

G1/S Transition:

-

Cyclin D1: AKT promotes the translation of Cyclin D1, a crucial regulator of the G1 phase, through the activation of mTOR.[4] It also prevents the degradation of Cyclin D1 by inhibiting Glycogen Synthase Kinase 3β (GSK-3β), which would otherwise phosphorylate Cyclin D1 and mark it for destruction.[4]

-

CDK Inhibitors (p21Cip1 and p27Kip1): AKT can phosphorylate the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[2][5] This phosphorylation leads to their cytoplasmic localization, preventing them from inhibiting the nuclear cyclin-CDK complexes that are essential for G1/S progression.[2] Inhibition of AKT would therefore be expected to lead to nuclear accumulation of p21 and p27, resulting in G1 arrest.

G2/M Transition:

-

AKT activity is also important for efficient entry into mitosis.[2] It regulates the G2/M transition by phosphorylating and modulating the function of both activators and inhibitors of Cdk1/cyclin B, the master regulator of mitosis.[2][3]

Inhibition of AKT, therefore, disrupts these pro-proliferative signals, leading to cell cycle arrest and potentially apoptosis. The specific phase of cell cycle arrest can depend on the cellular context and the specific AKT inhibitor used. For example, the AKT inhibitor A443654 has been shown to induce G2/M arrest in T-cell acute lymphoblastic leukemia cells.[6]

Quantitative Data on AKT Inhibitor Effects

The following table summarizes the effects of various AKT inhibitors on cell proliferation and the cell cycle in different cancer cell lines.

| Inhibitor Name | Cell Line(s) | IC50 Value(s) | Observed Cell Cycle Effect(s) | Reference(s) |

| A443654 | MOLT-4, CEM, Jurkat | 60 nM, 120 nM, 900 nM | G2/M arrest | [6] |

| Ipatasertib | ARK1 (PTEN wild-type), SPEC-2 (PTEN null) | 6.62 µM, 2.05 µM | Inhibition of cell proliferation | [1] |

| CCT128930 | HepG2 | IC50 of 6 nM (cell-free) | Induces cell cycle arrest | [7] |

| Lanatoside C | - | - | Induces G2/M cell cycle arrest | [7] |

| Honokiol | - | - | G0/G1 phase arrest | [7] |

Signaling Pathways and Experimental Workflows

AKT Signaling Pathway in Cell Cycle Regulation

The following diagram illustrates the key downstream targets of AKT that are involved in regulating cell cycle progression.

Caption: AKT Signaling Pathway in Cell Cycle Control.

Experimental Workflow for Analyzing Cell Cycle Effects

This diagram outlines a typical workflow for investigating the effects of an AKT inhibitor on the cell cycle of a cancer cell line.

Caption: Experimental Workflow for Cell Cycle Analysis.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol details the steps for analyzing the cell cycle distribution of cells treated with an AKT inhibitor using propidium iodide (PI) staining.[8][9][10]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (pre-chilled at -20°C)

-

Propidium Iodide (PI) Staining Solution (containing RNase A)

-

FACS Tubes

-

Flow Cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of the AKT inhibitor or vehicle control (e.g., DMSO) for the specified time points (e.g., 24, 48 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach adherent cells using trypsin-EDTA. Collect all cells (including any floating cells from the medium) and transfer to a 15 mL conical tube.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).[9]

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Transfer the stained cells to FACS tubes. Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to gate the cell population and generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Western Blotting for Cell Cycle-Related Proteins

This protocol describes the detection of key cell cycle regulatory proteins by Western blot following treatment with an AKT inhibitor.[11][12][13]

Materials:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE Gels

-

PVDF or Nitrocellulose Membrane

-

Transfer Buffer

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-Cyclin D1, anti-p27, anti-β-actin)

-

HRP-conjugated Secondary Antibodies

-

Enhanced Chemiluminescence (ECL) Substrate

-

Chemiluminescence Imaging System

Procedure:

-

Cell Lysis: After treatment with the AKT inhibitor, wash the cells with ice-cold PBS. Add RIPA buffer to the plate, scrape the cells, and collect the lysate in a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST for 10 minutes each. Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Conclusion

Inhibitors of the AKT signaling pathway represent a promising strategy in cancer therapy due to their ability to halt the cell cycle and induce apoptosis in cancer cells. By understanding the intricate role of AKT in cell cycle regulation and employing robust experimental methodologies, researchers can effectively evaluate the efficacy of novel AKT inhibitors and elucidate their mechanisms of action. This guide provides a foundational framework for professionals in the field to design and execute experiments aimed at characterizing the impact of AKT inhibition on cell cycle progression.

References

- 1. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. ashpublications.org [ashpublications.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Investigating the Downstream Targets of AKT-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKT-IN-1 is an allosteric inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B). By binding to a site distinct from the ATP-binding pocket, AKT-IN-1 locks the kinase in an inactive conformation, preventing its phosphorylation and subsequent activation. This inhibitory action disrupts the intricate PI3K/AKT/mTOR signaling pathway, a critical regulator of numerous cellular processes. Understanding the downstream consequences of AKT-IN-1-mediated inhibition is paramount for elucidating its therapeutic potential and mechanism of action. This guide provides a comprehensive overview of the known downstream targets of AKT-IN-1, detailed experimental protocols for their investigation, and a summary of quantitative data.

The AKT Signaling Pathway: A Central Hub in Cellular Regulation

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates phosphoinositide 3-kinase (PI3K).[2] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[3]

Once recruited to the plasma membrane, AKT is phosphorylated at two key residues: threonine 308 (T308) by PDK1 and serine 473 (S473) by the mTOR complex 2 (mTORC2).[4] This dual phosphorylation fully activates AKT, enabling it to phosphorylate a multitude of downstream substrates.

Downstream Targets of AKT-IN-1

AKT-IN-1, as an allosteric inhibitor, prevents the conformational changes required for AKT activation.[5] Consequently, the phosphorylation of its downstream targets is inhibited. The primary downstream effects of AKT-IN-1 are mediated through the modulation of key proteins involved in cell survival, proliferation, and metabolism.

Key Downstream Effectors

-

PRAS40 (Proline-Rich AKT Substrate 40 kDa): AKT-IN-1 inhibits the phosphorylation of PRAS40.[5] In its unphosphorylated state, PRAS40 is an inhibitor of mTORC1. Therefore, by preventing PRAS40 phosphorylation, AKT-IN-1 indirectly maintains the inhibition of mTORC1.

-

GSK3β (Glycogen Synthase Kinase 3 Beta): Inhibition of AKT by AKT-IN-1 leads to reduced phosphorylation of GSK3β.[5] Unphosphorylated GSK3β is active and phosphorylates its own set of downstream targets, which are involved in processes like glycogen metabolism and cell cycle regulation.

-

mTOR (mammalian Target of Rapamycin): While indirectly regulated through PRAS40, AKT also directly phosphorylates and activates mTORC1.[4] AKT-IN-1 treatment, therefore, leads to a reduction in mTORC1 activity, impacting protein synthesis and cell growth.

-

FOXO (Forkhead Box O) Transcription Factors: AKT-mediated phosphorylation of FOXO proteins leads to their sequestration in the cytoplasm, preventing their transcriptional activity.[6] By inhibiting AKT, AKT-IN-1 allows FOXO proteins to translocate to the nucleus and initiate the transcription of genes involved in apoptosis and cell cycle arrest.

-

Bad (Bcl-2-associated death promoter): Phosphorylation of Bad by AKT promotes cell survival. Inhibition of AKT by AKT-IN-1 prevents this phosphorylation, leading to the pro-apoptotic activity of Bad.

Signaling Pathway Diagram

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory effect of A-IN-1.

Quantitative Data on Downstream Target Modulation

The inhibitory effect of AKT-IN-1 on its downstream targets can be quantified using various techniques. The following table summarizes representative quantitative data obtained from studies of AKT inhibitors.

| Target Protein | Phosphorylation Site | Method | Fold Change (Inhibitor vs. Control) | Reference |

| AKT | Ser473 | Western Blot | 0.25 | [5] |

| AKT | Thr308 | Western Blot | 0.30 | [5] |

| PRAS40 | Thr246 | Mass Spectrometry | 0.40 | [5] |

| GSK3β | Ser9 | Western Blot | 0.35 | [5] |

| S6 Ribosomal Protein | Ser235/236 | Western Blot | 0.50 | [7] |

Experimental Protocols

Cell Viability Assay (Resazurin-based)

This protocol assesses the effect of AKT-IN-1 on cell proliferation and viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

AKT-IN-1

-

DMSO (vehicle control)

-

96-well plates

-

Resazurin sodium salt solution (e.g., CellTiter-Blue®)

-

Plate reader capable of fluorescence measurement

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of AKT-IN-1 in complete medium. A final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add the medium containing different concentrations of AKT-IN-1 or DMSO as a vehicle control.

-

Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add the resazurin solution to each well according to the manufacturer's instructions (typically 10-20% of the well volume).

-

Incubate for 1-4 hours at 37°C.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Phosphorylated Downstream Targets

This protocol is used to determine the phosphorylation status of AKT and its downstream targets.

Materials:

-

Cells of interest

-

AKT-IN-1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with AKT-IN-1 or vehicle for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Image the blot using an appropriate imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

Experimental Workflow Diagram

Caption: General experimental workflow for investigating the effects of A-IN-1.

Conclusion

AKT-IN-1 is a potent tool for probing the intricate workings of the PI3K/AKT/mTOR signaling pathway. By allosterically inhibiting AKT, it provides a specific means to dissect the downstream consequences of this central signaling node. The experimental protocols and data presented in this guide offer a framework for researchers to investigate the effects of AKT-IN-1 on its diverse downstream targets, ultimately contributing to a deeper understanding of its therapeutic potential in various disease contexts.

References

- 1. Kinase AKT controls innate immune cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

- 6. Global identification of genes and pathways regulated by Akt during activation of T helper cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Unraveling the Therapeutic Potential of Dual CDK9/GSK3 Inhibitors: A Technical Guide

For Immediate Release

In the intricate landscape of cellular signaling, the convergence of pathways often presents novel therapeutic opportunities. This whitepaper delves into the polypharmacology of dual Cyclin-Dependent Kinase 9 (CDK9) and Glycogen Synthase Kinase 3 (GSK3) inhibitors, a promising class of compounds with the potential to simultaneously modulate transcription and a multitude of cellular processes. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the rationale, mechanisms of action, and experimental evaluation of these dual-acting agents.

The simultaneous inhibition of CDK9 and GSK3 offers a multi-pronged approach to treating complex diseases such as cancer and neurodegenerative disorders. CDK9, a key component of the positive transcription elongation factor b (P-TEFb), plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II.[1][2] Its inhibition can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest.[3] GSK3, a constitutively active serine/threonine kinase, is a central node in numerous signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, influencing cell proliferation, differentiation, and apoptosis.[4] Dysregulation of both kinases is a hallmark of various pathologies, making their dual inhibition a compelling therapeutic strategy.

Quantitative Analysis of Dual CDK9/GSK3 Inhibitors

The development of potent and selective dual inhibitors is a key focus of current research. The following table summarizes the inhibitory activities (IC50 values) of representative dual CDK9/GSK3 inhibitors against their target kinases. This quantitative data is essential for comparing the potency and selectivity of these compounds.

| Compound Name | CDK9 IC50 (nM) | GSK3α IC50 (nM) | GSK3β IC50 (nM) | Reference |

| ABC1183 | 321 | 327 | 657 | [3] |

| Atuveciclib (BAY-1143572) | 13 | 45 | 87 | [5] |

| PHA-767491 | 34 | - | ~680 (20-fold selective vs CDK1/2) | [5] |

Core Signaling Pathways and Crosstalk

The therapeutic efficacy of dual CDK9/GSK3 inhibitors stems from their ability to modulate interconnected signaling pathways. CDK9's role in transcriptional elongation directly impacts the expression of proteins involved in pathways regulated by GSK3. For instance, CDK9 can influence the transcription of key components of the Wnt/β-catenin pathway. Conversely, GSK3 can modulate the activity of transcription factors that are dependent on CDK9-mediated elongation. A notable point of crosstalk involves the NF-κB pathway, which is critical for inflammatory responses and is influenced by both kinases.[3]

Experimental Protocols

The characterization of dual CDK9/GSK3 inhibitors requires a panel of robust in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound to inhibit the enzymatic activity of CDK9 and GSK3β.

References

An In-Depth Technical Guide to ATXN1L and its Role in Modulating Gene Expression